Enhanced Calculated Lipophilicity vs. Unsubstituted Analog Drives Different ADME Predictions
The target compound exhibits significantly higher calculated lipophilicity compared to its non-substituted analog, N-(2-benzoylphenyl)benzamide. This difference is quantifiable by computed XLogP3 values, where the addition of the 4-methoxy group increases logP by approximately 1.1 units, predicting superior membrane permeability but potentially different metabolic and toxicity profiles [1]. This directly impacts the selection of a lead scaffold in drug discovery programs where a specific lipophilicity window is critical.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.9 |
| Comparator Or Baseline | N-(2-benzoylphenyl)benzamide (CAS 29670-64-2), XLogP3-AA = 3.8. N-(2-benzoylphenyl)-3-chlorobenzamide (CAS 41242-31-3), XLogP3-AA = 5.3. |
| Quantified Difference | The target compound is +1.1 logP units more lipophilic than the unsubstituted analog and -0.4 units less lipophilic than the 3-chloro analog. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15). |
Why This Matters
This quantifies how the 4-methoxy substituent uniquely positions the compound between unsubstituted and halogenated analogs in terms of lipophilicity, a key parameter for oral bioavailability and off-target binding, guiding its preferential selection for specific medicinal chemistry objectives.
- [1] National Center for Biotechnology Information (NCBI). Calculated Properties for N-(2-benzoylphenyl)benzamide, N-(2-benzoylphenyl)-3-chlorobenzamide, and N-(2-benzoylphenyl)-4-methoxybenzamide. PubChem Release 2025.09.15. View Source
